Methyl 4-{[(3-cyano-6-phenylpyridin-2-yl)sulfanyl]methyl}benzoate
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Overview
Description
Methyl 4-{[(3-cyano-6-phenylpyridin-2-yl)sulfanyl]methyl}benzoate is a complex organic compound that features a cyano group, a phenylpyridine moiety, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[(3-cyano-6-phenylpyridin-2-yl)sulfanyl]methyl}benzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Moiety: The pyridine ring can be synthesized through a series of reactions starting from simple aromatic compounds.
Introduction of the Cyano Group: The cyano group is introduced via nucleophilic substitution reactions.
Formation of the Benzoate Ester: The benzoate ester is formed through esterification reactions involving benzoic acid and methanol in the presence of an acid catalyst.
Coupling Reactions: The final step involves coupling the pyridine moiety with the benzoate ester using a sulfanyl linkage, often facilitated by a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(3-cyano-6-phenylpyridin-2-yl)sulfanyl]methyl}benzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens or nitrating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Methyl 4-{[(3-cyano-6-phenylpyridin-2-yl)sulfanyl]methyl}benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 4-{[(3-cyano-6-phenylpyridin-2-yl)sulfanyl]methyl}benzoate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The cyano group and the phenylpyridine moiety are likely involved in key interactions with the target molecules, influencing the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-{[(3-cyano-6-phenylpyridin-2-yl)sulfanyl]methyl}benzoate: shares similarities with other cyano-substituted pyridine derivatives and benzoate esters.
Cyano-phenylpyridine derivatives:
Benzoate esters: Commonly used in various industrial applications due to their stability and reactivity.
Properties
IUPAC Name |
methyl 4-[(3-cyano-6-phenylpyridin-2-yl)sulfanylmethyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2S/c1-25-21(24)17-9-7-15(8-10-17)14-26-20-18(13-22)11-12-19(23-20)16-5-3-2-4-6-16/h2-12H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXDGXQVUYMDLSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CSC2=C(C=CC(=N2)C3=CC=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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